molecular formula C8H13N5O B5596345 N-(2H-tetrazol-5-yl)cyclohexanecarboxamide

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide

Cat. No.: B5596345
M. Wt: 195.22 g/mol
InChI Key: PBCORYRBSZRUEG-UHFFFAOYSA-N
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Description

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol It is characterized by the presence of a tetrazole ring attached to a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-tetrazol-5-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with an appropriate tetrazole derivative under controlled conditions. One common method involves the use of cyclohexanecarboxylic acid chloride, which reacts with 5-aminotetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-tetrazol-5-yl)benzamide
  • N-(2H-tetrazol-5-yl)cyclopentanecarboxamide
  • N-(2H-tetrazol-5-yl)cyclohexanecarboxylic acid

Uniqueness

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide is unique due to the combination of the tetrazole ring and the cyclohexane carboxamide group. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications, from catalysis to drug development .

Properties

IUPAC Name

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c14-7(6-4-2-1-3-5-6)9-8-10-12-13-11-8/h6H,1-5H2,(H2,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCORYRBSZRUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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